molecular formula C8H12F2O2 B15254705 (3E)-3-(Ethoxymethylidene)-1,1-difluoropentan-2-one

(3E)-3-(Ethoxymethylidene)-1,1-difluoropentan-2-one

Cat. No.: B15254705
M. Wt: 178.18 g/mol
InChI Key: LBOXRQZQZFPOQP-AATRIKPKSA-N
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Description

(3E)-3-(Ethoxymethylidene)-1,1-difluoropentan-2-one is a fluorinated enone derivative characterized by a conjugated ethoxymethylidene group (CH₂=CH-OCH₂CH₃) in the E-configuration and a difluoromethyl moiety at the 1-position of the pentan-2-one backbone. Its molecular formula is C₈H₁₂F₂O₂, with a molecular weight of 178.18 g/mol (calculated). The ethoxymethylidene group enhances conjugation, stabilizing the molecule, while the difluoromethyl group introduces electron-withdrawing effects, influencing reactivity and physical properties. This compound is of interest in organic synthesis and materials science due to its unique structural features .

Properties

Molecular Formula

C8H12F2O2

Molecular Weight

178.18 g/mol

IUPAC Name

(3E)-3-(ethoxymethylidene)-1,1-difluoropentan-2-one

InChI

InChI=1S/C8H12F2O2/c1-3-6(5-12-4-2)7(11)8(9)10/h5,8H,3-4H2,1-2H3/b6-5+

InChI Key

LBOXRQZQZFPOQP-AATRIKPKSA-N

Isomeric SMILES

CC/C(=C\OCC)/C(=O)C(F)F

Canonical SMILES

CCC(=COCC)C(=O)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-(Ethoxymethylidene)-1,1-difluoropentan-2-one typically involves the reaction of ethyl acetoacetate with difluoromethyl ketone under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes condensation with the difluoromethyl ketone to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification methods such as distillation or recrystallization would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-(Ethoxymethylidene)-1,1-difluoropentan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the ethoxymethylidene group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with new functional groups replacing the ethoxymethylidene group.

Scientific Research Applications

(3E)-3-(Ethoxymethylidene)-1,1-difluoropentan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3E)-3-(Ethoxymethylidene)-1,1-difluoropentan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Brominated Analogue: (3E)-1-Bromo-3-(ethoxymethylidene)-1,1-difluoropentan-2-one

Key Differences :

  • Substituent : A bromine atom replaces one fluorine atom at the 1-position.
  • Molecular Formula : C₈H₁₁BrF₂O₂; Molecular Weight : 257.07 g/mol .
  • Impact :
    • Bromine increases molecular weight by ~79 g/mol, likely elevating boiling/melting points compared to the target compound.
    • Bromine’s higher polarizability may enhance reactivity in nucleophilic substitution or cycloaddition reactions.

Table 1: Comparison with Brominated Analogue

Property Target Compound Brominated Analogue
Molecular Formula C₈H₁₂F₂O₂ C₈H₁₁BrF₂O₂
Molecular Weight (g/mol) 178.18 257.07
Key Substituent 1,1-difluoromethyl 1-bromo-1,1-difluoromethyl
Commercial Status Not specified Discontinued

Trifluoromethyl-Containing Compounds

Examples :

1,1,1-Trifluoro-5-phenoxypentan-2-one (C₁₁H₁₁F₃O₂): Features a trifluoromethyl group and phenoxy substituent.

3-Ethoxy-1,1,1-trifluoroacetone (C₅H₇F₃O₂): Contains a trifluoromethyl group and ethoxy moiety .

Key Differences :

  • Electron-Withdrawing Effects : The trifluoromethyl group (-CF₃) is more electron-withdrawing than the difluoromethyl (-CF₂H) group, reducing the electrophilicity of the carbonyl carbon.
  • Physical Properties : Trifluoro compounds may exhibit lower boiling points due to increased volatility from fluorine’s electronegativity.
  • Applications : Trifluoromethyl groups are common in agrochemicals and pharmaceuticals for enhanced metabolic stability .

Table 2: Comparison with Trifluoromethyl Analogues

Property Target Compound 1,1,1-Trifluoro-5-phenoxypentan-2-one
Molecular Formula C₈H₁₂F₂O₂ C₁₁H₁₁F₃O₂
Molecular Weight (g/mol) 178.18 232.20
Key Substituent 1,1-difluoromethyl 1,1,1-trifluoromethyl + phenoxy
Electron-Withdrawing Strength Moderate Strong

Aromatic Enones: (3E)-3-[4-(Dimethylamino)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one

Key Differences :

  • Structure: Aromatic rings (dimethylaminophenyl and hydroxyphenyl) replace aliphatic chains.
  • Electronic Effects: The dimethylamino group (-N(CH₃)₂) is electron-donating, increasing enone conjugation and altering UV-Vis absorption.
  • Applications: Aromatic enones are studied for biological activity (e.g., antimicrobial, anticancer) due to extended conjugation .

Table 3: Comparison with Aromatic Enones

Property Target Compound Aromatic Enone
Backbone Aliphatic pentan-2-one Aromatic prop-2-en-1-one
Substituents Ethoxymethylidene + CF₂ Dimethylaminophenyl + hydroxyphenyl
Conjugation Length Moderate Extended (aromatic + enone)
Potential Applications Synthetic intermediate Bioactive compounds

Cyclic Analogues: (3E)-3-(2-Methylpropylidene)-1,3-dihydro-2-benzofuran-1-one

Key Differences :

  • Structure: Cyclic isobenzofuranone vs. linear pentan-2-one.
  • Applications: Isobenzofuranones are used in fragrances and pharmaceuticals .

Table 4: Comparison with Cyclic Analogues

Property Target Compound Isobenzofuranone
Structure Linear Cyclic
Conjugation Ethoxymethylidene + carbonyl Alkylidene + fused aromatic system
Reactivity Flexible for functionalization Restricted by ring structure

Biological Activity

(3E)-3-(Ethoxymethylidene)-1,1-difluoropentan-2-one is a synthetic organic compound notable for its unique structural features and potential biological activities. The compound is characterized by the presence of an ethoxymethylidene moiety and two fluorine atoms, which contribute to its reactivity and interaction with biological systems. Understanding the biological activity of this compound is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C7H8F2OC_7H_8F_2O. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Weight : 150.14 g/mol
  • CAS Number : 1824878-46-7

Structural Representation

The compound's structure includes:

  • A pentanone backbone
  • An ethoxy group attached to a carbon adjacent to the ketone functional group
  • Two fluorine atoms on the first carbon of the pentanone chain

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity, making this compound a candidate for further investigation in this area.

Research Findings

Recent studies have focused on the reactivity of this compound with biological targets. The findings indicate:

  • Cytotoxicity : Initial tests show that the compound exhibits cytotoxic effects on certain cancer cell lines, suggesting potential as an anticancer agent.
  • Antioxidant Activity : The presence of the ethoxy group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.

Case Studies

Several case studies have explored the biological implications of similar compounds:

  • Study on Fluorinated Ketones : Research demonstrated that fluorinated ketones can exhibit enhanced lipophilicity, leading to increased membrane permeability and potential therapeutic effects in cancer treatment.
  • Antimicrobial Activity Assessment : A comparative study of various fluorinated compounds indicated that those with ethoxy groups showed promising results against Gram-positive bacteria.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:

Compound NameCAS NumberKey FeaturesBiological Activity
1-Chloro-1,1-difluoropentan-2-one1824878-46-7Contains a chloro group instead of ethoxyLimited activity reported
4-Amino-6-(pyridin-3-yl)-1,2-dihydro-1,3,5-triazin-2-one189.17 g/molHeterocyclic structure with potential enzyme inhibitionAnticancer properties
4-Amino-2-hydroxy-3,3-dimethylbutanal131.17 g/molContains amino and hydroxyl groupsAntioxidant activity

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